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molecular formula C10H11ClO2 B6329360 Ethyl 2-chloro-5-methylbenzoate CAS No. 945262-03-3

Ethyl 2-chloro-5-methylbenzoate

Cat. No. B6329360
M. Wt: 198.64 g/mol
InChI Key: PMODZEYGPFPRKO-UHFFFAOYSA-N
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Patent
US08536165B2

Procedure details

To a solution of 2-chloro-5-methylbenzoic acid (7.62 mmol, 1.30 g) in ethanol (16 ml), H2SO4 (35 mmol, 1.82 ml) was added and the mixture was refluxed for 20 hours. The solvent was evaporated and the crude residue was dissolved in water. The solution neutralised with 6N NaOH aqueous solution and extracted with CHCl3. The organic phase was evaporated affording 1.46 g (yield 96%) of the expected product.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.82 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].OS(O)(=O)=O.[CH2:17](O)[CH3:18]>>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([O:6][CH2:17][CH3:18])=[O:5]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)C
Name
Quantity
1.82 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OCC)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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